molecular formula C8H6BrNS B1311997 1-(Bromomethyl)-2-isothiocyanatobenzene CAS No. 108288-40-0

1-(Bromomethyl)-2-isothiocyanatobenzene

Cat. No. B1311997
CAS RN: 108288-40-0
M. Wt: 228.11 g/mol
InChI Key: RTIRHCXJRGZELP-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 1-(Bromomethyl)-4-methylcyclohexane, are brominated derivatives of hydrocarbons. They are often used as intermediates in organic synthesis. Isothiocyanates are a class of organic compounds that contain an isothiocyanate functional group (-N=C=S), which are known for their biological activities .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves bromination reactions . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds has been studied extensively . For example, the structure of benzyl bromide, a bromomethyl compound, has been examined by electron diffraction .


Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. For example, asymmetric bromination has been used to produce chiral dibromocyclohexanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Synthesis of Polyethers

1-(Bromomethyl)-2-isothiocyanatobenzene, as a derivative of bromomethyl, plays a role in the synthesis of hyperbranched polyethers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to produce polymers with significant molecular weight. These polymers possess phenolic hydroxyl groups that can be easily modified, hinting at the potential of bromomethyl derivatives in polymer synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

Bromomethyl derivatives have been crucial in the study of crystal structures. Jones, Kuś, and Dix (2012) analyzed the structures of various benzene derivatives, including bromomethyl-substituted benzenes, to understand the interactions like Br···Br and C–Br···π. Such studies are vital for understanding molecular interactions and properties in crystallography (Jones, Kuś, & Dix, 2012).

Solvent Interaction Studies

The interaction of bromomethyl derivatives with various solvents has been a subject of research. Szlachcic, Migda, and Stadnicka (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene. Their research provided insights into the conformational changes and reactivity of bromomethyl compounds in different solvents, which is significant for understanding solvent effects in organic chemistry (Szlachcic, Migda, & Stadnicka, 2007).

Materials Science Applications

In materials science, bromomethyl derivatives contribute to the development of novel materials. For instance, Yang et al. (2018) used bromomethyl-containing crosslinkers to enhance polybenzimidazole membranes for proton exchange membrane fuel cells. This research underscores the potential of bromomethyl compounds in creating more efficient and durable materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Mechanism of Action

While the specific mechanism of action for “1-(Bromomethyl)-2-isothiocyanatobenzene” is not available, related compounds such as immunomodulatory imide drugs (IMiDs) adjust immune responses .

Safety and Hazards

Brominated compounds can be hazardous. For example, 1-Bromoethylbenzene is classified as a flammable liquid, skin irritant, serious eye irritant, and may cause respiratory irritation .

Future Directions

The future directions in the field of bromomethyl compounds and isothiocyanates could involve the development of novel methods for their preparation, and their application in the synthesis of biologically active compounds .

properties

IUPAC Name

1-(bromomethyl)-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRHCXJRGZELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452637
Record name 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-isothiocyanatobenzene

CAS RN

108288-40-0
Record name 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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